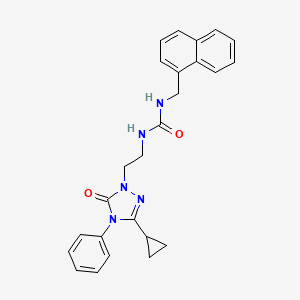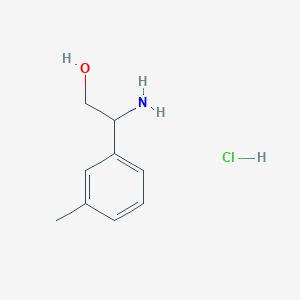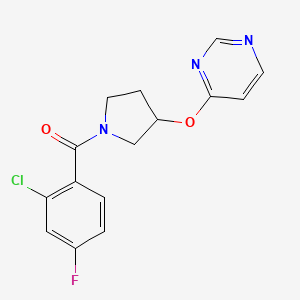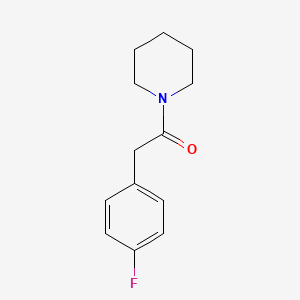![molecular formula C12H11N5OS3 B2874323 N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3-benzothiadiazole-6-carboxamide CAS No. 950250-21-2](/img/structure/B2874323.png)
N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3-benzothiadiazole-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound, N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3-benzothiadiazole-6-carboxamide, belongs to the class of organic compounds known as benzothiadiazole derivatives. Such compounds are of particular interest in various scientific research fields due to their versatile applications, especially in medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3-benzothiadiazole-6-carboxamide typically involves a multi-step process:
Formation of the 1,3,4-thiadiazole ring: : This can be achieved through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.
Attachment of the propylsulfanyl group: : A substitution reaction is carried out where the thiadiazole ring is treated with propyl iodide in the presence of a base, resulting in the formation of the propylsulfanyl derivative.
Construction of the benzothiadiazole core: : This can involve a cyclization reaction between a substituted benzene derivative and thioamide under oxidative conditions.
Coupling reaction: : The final step involves coupling the benzothiadiazole core with the thiadiazole derivative to form the target compound using appropriate amide-forming reagents such as carbodiimides.
Industrial Production Methods
The industrial synthesis of this compound may adopt similar reaction pathways but optimized for large-scale production. High-throughput techniques and efficient catalysts can be employed to improve yield and reduce production time.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones at the propylsulfanyl group.
Reduction: : Reduction can potentially break the disulfide bonds, converting thiadiazole into less complex thiol derivatives.
Substitution: : The thiadiazole and benzothiadiazole rings can undergo substitution reactions, where halogens or other groups can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: : Agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophiles like alkoxides or halides under polar aprotic solvents.
Major Products
Oxidation: : Formation of sulfoxides and sulfones.
Reduction: : Production of simpler thiol-containing derivatives.
Substitution: : Various substituted benzothiadiazoles and thiadiazoles.
科学研究应用
This compound has found numerous applications in various fields due to its unique structure and properties:
Chemistry: : Used as a precursor in the synthesis of more complex molecules and as a reagent in chemical transformations.
Biology: : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Explored for its potential use as a drug candidate due to its ability to interact with biological targets.
Industry: : Utilized in the development of new materials, including organic semiconductors and light-emitting diodes (LEDs).
作用机制
The compound's mechanism of action involves its ability to interact with specific molecular targets:
Molecular Targets: : Enzymes or receptors that contain thiol groups may interact with the sulfanyl component, potentially inhibiting their activity.
Pathways Involved: : The benzothiadiazole and thiadiazole moieties may interact with cellular pathways involved in redox reactions, signaling, or metabolic processes.
相似化合物的比较
Similar Compounds
Benzothiadiazole: : Shares the benzothiadiazole core but lacks the thiadiazole and propylsulfanyl groups.
Thiadiazole: : Lacks the benzothiadiazole core but has the thiadiazole structure.
Sulfonylbenzothiadiazole: : Similar structure but contains sulfonyl instead of sulfanyl groups.
Uniqueness
The uniqueness of N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3-benzothiadiazole-6-carboxamide lies in its combined benzothiadiazole and thiadiazole structures, coupled with the propylsulfanyl group, granting it distinct chemical reactivity and biological activity compared to its simpler counterparts.
属性
IUPAC Name |
N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)-1,2,3-benzothiadiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5OS3/c1-2-5-19-12-16-15-11(20-12)13-10(18)7-3-4-8-9(6-7)21-17-14-8/h3-4,6H,2,5H2,1H3,(H,13,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSJHOMKSQMICF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)N=NS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2874241.png)
![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2874242.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/new.no-structure.jpg)
![2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2874244.png)


![3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2874250.png)



![9-(3,5-dimethylphenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2874255.png)

![ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2874258.png)
![Tert-butyl 7-formyl-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B2874260.png)
